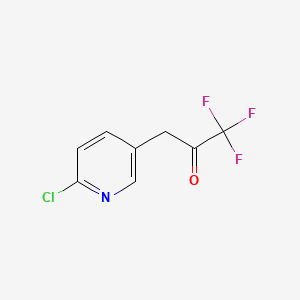
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 6-chloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as thiacloprid, act by disrupting the nervous system of insects by stimulating nicotinic acetylcholine receptors . This mechanism can be leveraged in designing insecticides and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
Thiacloprid: An insecticide with a similar pyridine structure that acts on nicotinic acetylcholine receptors.
Nitenpyram: Another neonicotinoid insecticide with a comparable mechanism of action.
Uniqueness
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H5ClF3NO/c9-7-2-1-5(4-13-7)3-6(14)8(10,11)12/h1-2,4H,3H2 |
InChI Key |
GHEWJRWDKWADCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


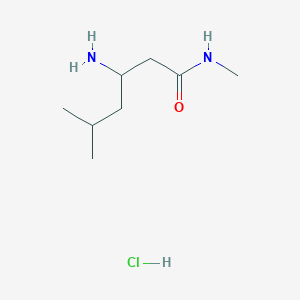



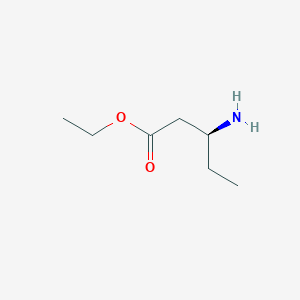
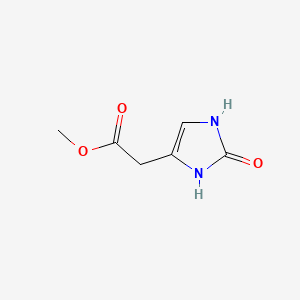
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
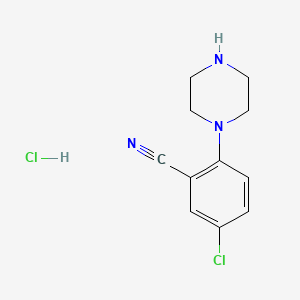
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
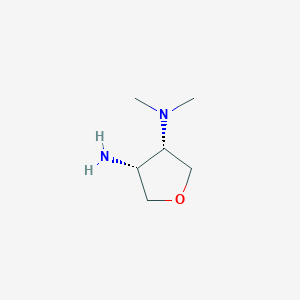
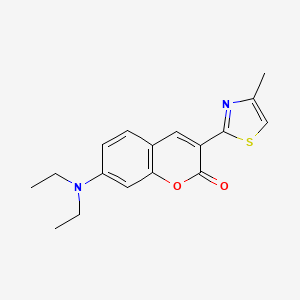
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)

